molecular formula C34H22N4 B3057454 Pyrazino[2,3-g]quinoxaline, 2,3,7,8-tetraphenyl- CAS No. 80829-03-4

Pyrazino[2,3-g]quinoxaline, 2,3,7,8-tetraphenyl-

Cat. No.: B3057454
CAS No.: 80829-03-4
M. Wt: 486.6 g/mol
InChI Key: VOYHHJPLDCMQFI-UHFFFAOYSA-N
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Description

Pyrazino[2,3-g]quinoxaline, 2,3,7,8-tetraphenyl- is a complex organic compound known for its unique structural properties and versatile applications. This compound is characterized by a fused ring system that includes pyrazine and quinoxaline moieties, with four phenyl groups attached at the 2, 3, 7, and 8 positions. Its structure contributes to its stability and reactivity, making it a valuable component in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazino[2,3-g]quinoxaline, 2,3,7,8-tetraphenyl- typically involves multi-step organic reactions. One common method includes the condensation of appropriate diamines with diketones, followed by cyclization and subsequent functionalization to introduce the phenyl groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow systems. The use of automated reactors and precise control of reaction parameters are crucial to maintain consistency and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Pyrazino[2,3-g]quinoxaline, 2,3,7,8-tetraphenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazinoquinoxalines, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazino[2,3-g]quinoxaline, 2,3,7,8-tetraphenyl- stands out due to its unique combination of structural rigidity and electronic properties. The presence of four phenyl groups enhances its stability and allows for versatile functionalization, making it a preferred choice in various high-performance applications .

Properties

IUPAC Name

2,3,7,8-tetraphenylpyrazino[2,3-g]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H22N4/c1-5-13-23(14-6-1)31-32(24-15-7-2-8-16-24)36-28-22-30-29(21-27(28)35-31)37-33(25-17-9-3-10-18-25)34(38-30)26-19-11-4-12-20-26/h1-22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYHHJPLDCMQFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC4=C(C=C3N=C2C5=CC=CC=C5)N=C(C(=N4)C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40560890
Record name 2,3,7,8-Tetraphenylpyrazino[2,3-g]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80829-03-4
Record name 2,3,7,8-Tetraphenylpyrazino[2,3-g]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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